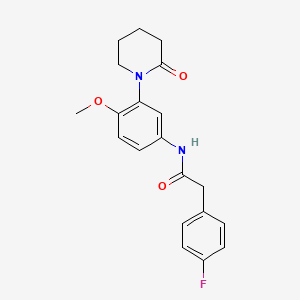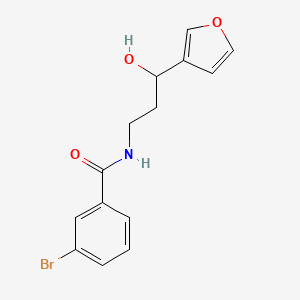
3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds like “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They often have interesting biological activities and are used in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of a compound like “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” would consist of a benzene ring attached to an amide group, with additional substituents attached to the benzene ring and the nitrogen of the amide .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various electrophiles. The specific reactions that “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” would depend on its molecular structure . These could include its molecular weight, solubility, melting point, and boiling point.Scientific Research Applications
Synthesis and Substitution Applications
An Efficient Synthesis and Substitution of 3-Aroyl-2-Bromobenzo[b]furans The compound "3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide" demonstrates significant synthetic flexibility, particularly in its bromo and furan components. This is highlighted in a study where an efficient method was developed for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors. The 2-bromo group in these compounds acted as a versatile synthetic handle, allowing for diverse modifications through palladium-mediated couplings and direct nucleophilic substitutions, leading to a wide range of 2-substituted-3-aroyl-benzo[b]furans (Gill et al., 2008).
Characterization and Synthesis of Derivatives
Synthesis and Characterization of N-Allyl-4-Piperidyl Benzamide Derivatives The bromo and benzamide functionalities of the compound are involved in the synthesis of complex molecules. For instance, a novel non-peptide CCR5 antagonist was synthesized, involving intermediate steps with bromo-benzene and benzamide derivatives. The synthesis route included elimination reactions, reduction reactions, and bromization, showcasing the compound's role in creating pharmacologically relevant structures (Cheng De-ju, 2014).
Structural and Interaction Studies
Intermolecular Interactions in Antipyrine-like Derivatives The structural and interaction properties of bromo-benzamide derivatives were explored through synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide were studied, showing the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).
Molecular Modification for Sensing and Imaging
Ingenious Modification of Molecular Structure Regulates Excited-State Intramolecular Proton and Charge Transfer Modifying the molecular structure of compounds related to 3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide can significantly impact their excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This has promising applications in fluorescence sensing and imaging, demonstrating the compound's potential in high-technology applications (Han et al., 2018).
properties
IUPAC Name |
3-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHNLTWEOPCJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

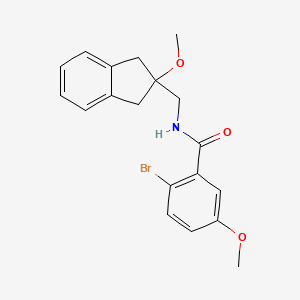
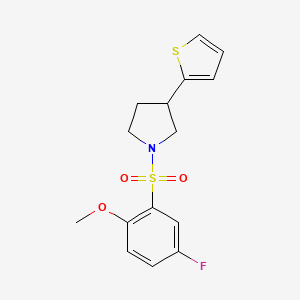
![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2634452.png)
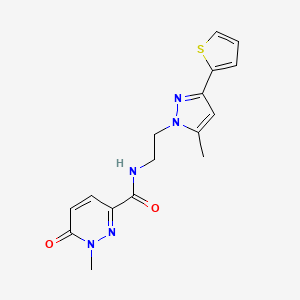
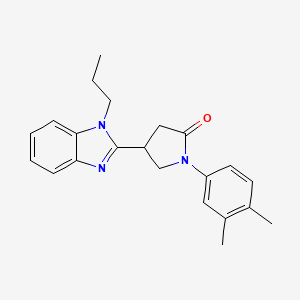

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)
![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)
![Methyl 5-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2634459.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)
